4-(3-Chlorophenyl)-4-methylpiperidine
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Overview
Description
4-(3-Chlorophenyl)-4-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of biological and pharmacological activities. The presence of the 3-chlorophenyl group and the methyl group on the piperidine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-4-methylpiperidine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can be further deprotected to yield the desired piperidine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(3-Chlorophenyl)-4-methylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 1-(3-Chlorophenyl)piperazine (mCPP)
- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
Uniqueness
4-(3-Chlorophenyl)-4-methylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H16ClN |
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Molecular Weight |
209.71 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-4-methylpiperidine |
InChI |
InChI=1S/C12H16ClN/c1-12(5-7-14-8-6-12)10-3-2-4-11(13)9-10/h2-4,9,14H,5-8H2,1H3 |
InChI Key |
YMOUAAPMHJPNDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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